molecular formula C18H10F2N4 B14921025 7-(Difluoromethyl)-5-(naphthalen-1-yl)pyrazolo[1,5-a]pyrimidine-3-carbonitrile

7-(Difluoromethyl)-5-(naphthalen-1-yl)pyrazolo[1,5-a]pyrimidine-3-carbonitrile

Cat. No.: B14921025
M. Wt: 320.3 g/mol
InChI Key: BJUDYPHVMVAGGQ-UHFFFAOYSA-N
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Description

7-(DIFLUOROMETHYL)-5-(1-NAPHTHYL)PYRAZOLO[1,5-A]PYRIMIDIN-3-YL CYANIDE is a synthetic organic compound that belongs to the class of pyrazolopyrimidines

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-(DIFLUOROMETHYL)-5-(1-NAPHTHYL)PYRAZOLO[1,5-A]PYRIMIDIN-3-YL CYANIDE typically involves multi-step organic reactions. Common starting materials include naphthalene derivatives and pyrazole intermediates. The reaction conditions often require the use of strong bases, solvents like dimethylformamide (DMF), and catalysts such as palladium or copper complexes.

Industrial Production Methods

Industrial production methods for such compounds usually involve optimization of the synthetic route to maximize yield and purity. This may include the use of continuous flow reactors, high-throughput screening of reaction conditions, and advanced purification techniques like chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, often facilitated by oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions may involve reagents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic or electrophilic substitution reactions can occur, depending on the functional groups present on the compound.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Halogenated solvents, strong acids or bases.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound is studied for its potential as a building block in the synthesis of more complex molecules. Its unique structure allows for various functionalizations, making it a valuable intermediate in organic synthesis.

Biology

In biological research, the compound may be investigated for its potential as a bioactive molecule. Studies may focus on its interactions with biological targets, such as enzymes or receptors.

Medicine

In medicinal chemistry, 7-(DIFLUOROMETHYL)-5-(1-NAPHTHYL)PYRAZOLO[1,5-A]PYRIMIDIN-3-YL CYANIDE could be explored for its potential therapeutic effects. This includes its use as a lead compound in drug discovery programs aimed at treating diseases like cancer or inflammatory disorders.

Industry

In the industrial sector, the compound may be used in the development of new materials or as a catalyst in chemical reactions. Its unique properties could make it suitable for applications in polymer science or nanotechnology.

Mechanism of Action

The mechanism of action of 7-(DIFLUOROMETHYL)-5-(1-NAPHTHYL)PYRAZOLO[1,5-A]PYRIMIDIN-3-YL CYANIDE involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular processes and pathways.

Comparison with Similar Compounds

Similar Compounds

  • 7-(TRIFLUOROMETHYL)-5-(1-NAPHTHYL)PYRAZOLO[1,5-A]PYRIMIDIN-3-YL CYANIDE
  • 7-(METHYL)-5-(1-NAPHTHYL)PYRAZOLO[1,5-A]PYRIMIDIN-3-YL CYANIDE
  • 7-(ETHYL)-5-(1-NAPHTHYL)PYRAZOLO[1,5-A]PYRIMIDIN-3-YL CYANIDE

Uniqueness

The uniqueness of 7-(DIFLUOROMETHYL)-5-(1-NAPHTHYL)PYRAZOLO[1,5-A]PYRIMIDIN-3-YL CYANIDE lies in its difluoromethyl group, which can significantly influence its chemical reactivity and biological activity. This group may enhance the compound’s stability, lipophilicity, and ability to interact with biological targets compared to its analogs.

Properties

Molecular Formula

C18H10F2N4

Molecular Weight

320.3 g/mol

IUPAC Name

7-(difluoromethyl)-5-naphthalen-1-ylpyrazolo[1,5-a]pyrimidine-3-carbonitrile

InChI

InChI=1S/C18H10F2N4/c19-17(20)16-8-15(23-18-12(9-21)10-22-24(16)18)14-7-3-5-11-4-1-2-6-13(11)14/h1-8,10,17H

InChI Key

BJUDYPHVMVAGGQ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C=CC=C2C3=NC4=C(C=NN4C(=C3)C(F)F)C#N

Origin of Product

United States

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